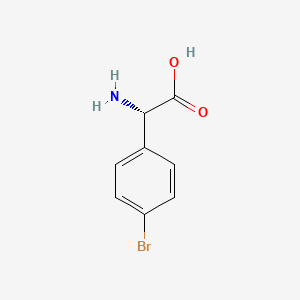

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Descripción general

Descripción

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 4-bromophenylacetic acid, have been identified as inhibitors of phosphatase . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolism.

Mode of Action

It can be inferred from the related compound, 4-bromophenylacetic acid, that it may interact with its targets, such as phosphatases, and inhibit their activity . This inhibition could lead to changes in the phosphorylation state of various proteins, affecting cellular processes.

Result of Action

Based on its potential role as a phosphatase inhibitor, it could lead to changes in the phosphorylation state of various proteins, affecting cellular processes such as signal transduction, metabolism, and cell growth and differentiation .

Análisis Bioquímico

Biochemical Properties

(S)-2-Amino-2-(4-bromophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that this compound may influence amino acid metabolism and protein synthesis.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to cause depolarization of the transmembrane potential difference in tobacco protoplasts This indicates that this compound can influence cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrazone derivatives by reacting with aldehydes, which may further interact with biomolecules . The compound’s ability to conjugate with aspartic acid also highlights its role in modifying amino acid pathways . These interactions can lead to enzyme inhibition or activation, affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its long-term effects on cellular function. Studies have shown that the compound can be synthesized and isolated through various methods, ensuring its stability for experimental use

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conjugation with other amino acids, such as aspartic acid . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Actividad Biológica

(S)-2-Amino-2-(4-bromophenyl)acetic acid, also known as L-4-bromophenylglycine, is a compound with significant biological activity, particularly in the fields of neuroscience and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Melting Point : 273–274 °C

- Solubility : Highly soluble in water (31.2 mg/ml) .

The compound exists in two enantiomeric forms: (S)- and (R)-2-amino-2-(4-bromophenyl)acetic acid, with the (S)-enantiomer exhibiting the predominant biological activity .

This compound primarily functions as a non-selective antagonist at various neurotransmitter receptors, influencing synaptic transmission. Its structure allows it to interact with glutamate receptors, which are vital for excitatory neurotransmission in the central nervous system (CNS) .

Target Interactions

| Target | Effect | Implication |

|---|---|---|

| Glutamate Receptors | Modulation of excitatory signals | Potential applications in anxiety and depression treatment |

| Pain Perception Pathways | Influence on pain modulation | Possible analgesic effects |

| Enzymatic Pathways | Inhibition of specific enzymes | Therapeutic effects in various conditions |

Biological Activities

Research has identified several key biological activities associated with this compound:

- Neurotransmitter Modulation : The compound may influence neurotransmission pathways related to mood regulation and anxiety disorders .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens .

- Anticancer Potential : Structural analogs have shown anticancer effects, indicating that this compound might also possess similar properties .

Study on Neurotransmitter Interaction

A study investigating the interaction of this compound with glutamate receptors demonstrated that it could effectively modulate receptor activity, leading to altered synaptic transmission patterns. This modulation suggests its potential use in treating neurological disorders such as epilepsy and depression .

Antimicrobial Research

Another study explored the antimicrobial effects of the hydrochloride form of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromophenylacetic Acid | Lacks amino group | More reactive due to less steric hindrance |

| Phenylacetic Acid | Lacks both bromine and amino groups | Simpler structure; less reactive |

| 2-Amino-2-phenylacetic Acid | Similar structure without bromine | Different reactivity profile |

The presence of both an amino group and a bromine atom enhances its chemical reactivity and biological activity compared to these similar compounds .

Aplicaciones Científicas De Investigación

Inhibition of Alkaline Phosphatases

One of the prominent applications of (S)-2-amino-2-(4-bromophenyl)acetic acid is in the study of alkaline phosphatases (APs), which are important enzymes involved in various physiological processes. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against different isoforms of alkaline phosphatases:

- Inhibitory Potency : Compounds derived from (S)-BPA displayed IC50 values ranging from low nanomolar to micromolar concentrations, indicating their potential as lead compounds for developing AP inhibitors. For instance, one derivative showed an IC50 value of 0.01 µM against intestinal alkaline phosphatase (IAP) .

Drug Development

(S)-BPA serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable scaffold in drug design.

- Lead Compound Development : The structure-activity relationship (SAR) studies around (S)-BPA have led to the identification of several derivatives with improved efficacy against target enzymes . This has implications for developing new therapeutic agents for conditions such as osteoporosis and other diseases where AP activity is dysregulated.

Research has indicated that (S)-BPA and its derivatives possess various biological activities beyond enzyme inhibition:

- Antimicrobial Properties : Some studies suggest that compounds based on (S)-BPA may exhibit antimicrobial activity, making them candidates for further investigation in the field of infectious diseases.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects, although more research is needed to elucidate the mechanisms involved and to confirm these findings.

Case Study 1: Inhibition of Human Alkaline Phosphatases

A study investigated the inhibitory effects of several derivatives based on (S)-BPA on human tissue-nonspecific alkaline phosphatase (TNAP). The most potent compound exhibited an IC50 value significantly lower than standard inhibitors, showcasing the potential for developing highly selective therapeutic agents .

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 4k | IAP | 0.01 |

| 4g | TNAP | 0.048 |

| 4e | GCAP | 0.74 |

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a series of hydrazone derivatives synthesized from (S)-BPA. The study revealed that substituents at specific positions on the phenyl ring significantly influenced inhibitory potency against APs, leading to the identification of several promising candidates for further development .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426155 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848188-26-1 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.